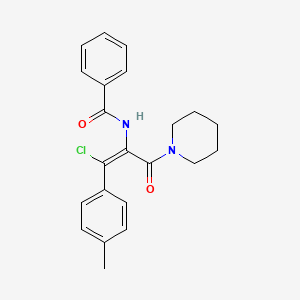

(Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(p-tolyl)prop-1-en-2-yl)benzamide

Description

This compound features a benzamide core substituted with a chloro group, a piperidin-1-yl ring, and a p-tolyl (para-methylphenyl) moiety in a Z-configuration. Its molecular formula is C₂₂H₂₃ClN₂O₂, with a molecular weight of 382.88 g/mol . It is stored under dry conditions at 2–8°C and exhibits moderate solubility in organic solvents (e.g., 10 mM stock solutions in DMSO) . The compound is primarily used in research settings, with safety precautions for handling due to hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Properties

IUPAC Name |

N-[(Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O2/c1-16-10-12-17(13-11-16)19(23)20(22(27)25-14-6-3-7-15-25)24-21(26)18-8-4-2-5-9-18/h2,4-5,8-13H,3,6-7,14-15H2,1H3,(H,24,26)/b20-19- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOWHFXTBJUAAU-VXPUYCOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C(\C(=O)N2CCCCC2)/NC(=O)C3=CC=CC=C3)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(p-tolyl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the enone intermediate: This can be achieved through the aldol condensation of a p-tolyl ketone with a suitable aldehyde.

Introduction of the piperidine ring: This step involves the nucleophilic addition of piperidine to the enone intermediate.

Amidation: The final step involves the formation of the benzamide group through the reaction of the intermediate with benzoyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the tolyl group.

Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

Substitution: The chlorine atom in the compound makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of (Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(p-tolyl)prop-1-en-2-yl)benzamide as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated low nanomolar IC50 values against multiple cancer cell lines, indicating strong anticancer activity. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division .

Antimicrobial Activity

There is emerging evidence that derivatives of this compound exhibit antimicrobial properties. For example, related benzamide derivatives have been tested against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. These studies suggest that modifications to the benzamide structure can enhance antibacterial potency, making it a candidate for further investigation in drug development .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that typically include:

- Formation of the piperidine ring.

- Introduction of the chlorinated keto group.

- Coupling with the benzamide moiety.

Various derivatives of this compound have been synthesized and evaluated for their biological activities, showcasing the importance of structural modifications in enhancing efficacy against specific targets .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of a series of benzamide derivatives on A375 melanoma cells. The lead compound exhibited significant growth inhibition (90.6%) at a dosage of 30 mg/kg in an animal model, suggesting its potential as a therapeutic agent against melanoma .

Case Study 2: Antimicrobial Efficacy

Another research focused on pyrrole-benzamide derivatives similar to (Z)-N-(1-Chloro-3-oxo...) demonstrated strong antibacterial activity with MIC values significantly lower than traditional antibiotics like vancomycin. This highlights the potential for developing new antimicrobial agents based on this structural framework .

Mechanism of Action

The mechanism of action of (Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(p-tolyl)prop-1-en-2-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Substituted Aryl Variants

The p-tolyl group in the target compound can be replaced with other aryl substituents, altering steric, electronic, and biological properties:

Key Observations :

Functional Group Modifications

Variations in the amide or piperidine moieties significantly influence physicochemical and pharmacological profiles:

Key Observations :

Characterization Data

- NMR Shifts : The p-tolyl group in the target compound shows characteristic aromatic proton signals at δ 7.2–7.4 ppm, whereas o-tolyl analogs exhibit upfield shifts (δ 6.8–7.1 ppm) due to steric distortion .

- Elemental Analysis : Experimental C, H, N values for the target compound align closely with theoretical calculations (e.g., C: 56.87% calc. vs. 57.07% expt.) .

Bioactivity

- Target Compound: Limited bioactivity data available; structural analogs like sulfonamide derivatives show IC₅₀ values < 1 µM against carbonic anhydrase isoforms .

- Thiophene Analogs : Demonstrated cytotoxic activity in cancer cell lines (e.g., IC₅₀ = 2.5 µM in MCF-7) .

Biological Activity

(Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(p-tolyl)prop-1-en-2-yl)benzamide, with the CAS number 1323140-63-1, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial and antifungal activities, as well as its structural characteristics that contribute to these effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 382.88 g/mol. The compound features a piperidine ring, which is known for enhancing bioactivity in various pharmacological contexts.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds, particularly those containing piperidine moieties. For example, pyrrole benzamide derivatives, which share structural similarities with this compound, have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating potent antibacterial effects compared to standard antibiotics such as ciprofloxacin (MIC 2 µg/mL) .

| Compound | MIC (µg/mL) | Bacteria Tested |

|---|---|---|

| Pyrrole Benzamide Derivative | 3.12 - 12.5 | Staphylococcus aureus, E. coli |

| Ciprofloxacin | 2 | Staphylococcus aureus, E. coli |

Antifungal Activity

In addition to antibacterial properties, compounds similar to this compound have been evaluated for antifungal activity. Studies indicate that some derivatives exhibit effective antifungal action against Candida albicans, with varying MIC values depending on structural modifications .

The biological activity of this compound is likely attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. Similar compounds have been shown to alter membrane permeability, leading to increased susceptibility of bacteria to antimicrobial agents . Furthermore, the presence of halogen substituents in related structures has been implicated in enhancing bioactivity through mechanisms such as efflux pump inhibition .

Case Studies and Research Findings

A series of case studies have been conducted focusing on the antibacterial and antifungal activities of piperidine derivatives:

- Study on Piperidine Derivatives : A study evaluated the efficacy of several piperidine-based compounds against various bacterial strains. The results indicated that modifications at the piperidine ring significantly influenced antibacterial potency, with some derivatives achieving MIC values lower than those of established antibiotics .

- Antifungal Screening : In another case study focusing on antifungal activity, a range of benzamide derivatives was tested against fungal pathogens. Results showed promising activity against Candida species, suggesting potential therapeutic applications for treating fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.